molecular formula C36H45N5O7S B1198585 Noa-Asn-Apns-Dmt-NH-tBu

Noa-Asn-Apns-Dmt-NH-tBu

Cat. No.: B1198585
M. Wt: 691.8 g/mol
InChI Key: UFSMRNQSQSGJII-QYRZKEDASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hybrid peptides like Noa-Asn-Apns-Dmt-NH-tBu are often designed to enhance stability, bioavailability, or target specificity compared to natural peptides. However, the absence of direct experimental data in the provided sources limits a deeper mechanistic or structural analysis.

Properties

Molecular Formula

C36H45N5O7S

Molecular Weight

691.8 g/mol

IUPAC Name

(2S)-N-[(2S,3S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide

InChI

InChI=1S/C36H45N5O7S/c1-35(2,3)40-33(46)31-36(4,5)49-21-41(31)34(47)30(44)25(18-22-12-7-6-8-13-22)39-32(45)26(19-28(37)42)38-29(43)20-48-27-17-11-15-23-14-9-10-16-24(23)27/h6-17,25-26,30-31,44H,18-21H2,1-5H3,(H2,37,42)(H,38,43)(H,39,45)(H,40,46)/t25-,26-,30-,31+/m0/s1

InChI Key

UFSMRNQSQSGJII-QYRZKEDASA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C)(C)C)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C)(C)C)C

Synonyms

Butanediamide, N1-(3-(4-(((1,1-dimethylethyl)amino)carbonyl)-5,5-dimethyl-3-thiazolidinyl)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-2-(((1-naphthalenyloxy)acetyl)amino)-, (4R-(3(1S*(S*),2S*),4R*))-
KNI 174
KNI-174
KNI174
N-tert-butyl-3-(2-hydroxy-3-N-(N(2)-(1-naphthyloxyacetyl)asparaginyl)amino-4-phenylbutanoyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lists several compounds under the category of hybrid peptides and metabolites, including Microcystin-LR, MMAE (Monomethylauristatin E), and Narlaprevir . Below is a comparative analysis based on available

Key Similarities and Differences:

Compound Structure/Sequence Reported Activity Key Features
Noa-Asn-Apns-Dmt-NH-tBu Undisclosed (hybrid peptide) Antioxidant, metabolic roles (inferred) Likely modified for stability/targeting
MMAE (C39H67N5O7) Synthetic auristatin derivative Cytotoxic (used in antibody-drug conjugates) Tubulin inhibitor, high potency
Microcystin-LR Cyclic heptapeptide Hepatotoxin (inhibits protein phosphatases) Natural origin, environmental toxin
Narlaprevir (C36H61N5O7S) Linear peptidomimetic Antiviral (HCV protease inhibitor) Optimized for protease resistance

Critical Observations:

  • Structural Complexity: While MMAE and Narlaprevir have well-defined synthetic or peptidomimetic structures, this compound’s exact configuration remains unspecified in the provided sources. This limits direct structural comparisons .
  • Functional Divergence: MMAE and Microcystin-LR exhibit cytotoxic or toxicological profiles, whereas this compound is hypothesized to participate in antioxidant pathways, aligning it more closely with peptides like N-Acetylcarnosine (also listed in ) .
  • Synthetic Modifications: The presence of non-natural residues (e.g., Dmt, tBu) in this compound suggests design strategies to enhance metabolic stability, a feature shared with Narlaprevir’s protease-resistant backbone .

Limitations in Available Data

The provided evidence lacks experimental or computational data specific to this compound, such as:

  • Spectral Data : NMR, MS, or crystallographic parameters (cf. ’s detailed tables on gold-nitrogen complexes, which illustrate rigorous structural reporting standards but are unrelated to peptides) .
  • Biological Assays: No IC50 values, binding affinities, or mechanistic studies are cited.
  • Comparative Pharmacokinetics : Absence of ADME (absorption, distribution, metabolism, excretion) data prevents direct comparisons with compounds like MMAE or Narlaprevir.

Recommendations for Future Research

To address these gaps, future studies should adhere to ACS journal guidelines (), including:

  • Full characterization (NMR, HPLC, X-ray) to establish purity and structure.
  • Inclusion of dose-response curves and toxicity profiles for comparative analyses.
  • Explicit discussion of synthetic strategies (e.g., solid-phase peptide synthesis vs. recombinant methods) to contextualize design principles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.